2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride
Overview
Description
2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a derivative of propanoic acid, featuring a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropanoic acid and piperidine.
Formation of Intermediate: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with an appropriate electrophile, such as an alkyl halide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride
- 3-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride
- 4-Methyl-4-(piperidin-4-yl)propanoic acid hydrochloride
Uniqueness
2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the propanoic acid backbone. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs. The position of the methyl group and the piperidine ring can influence the compound’s interaction with molecular targets, making it a valuable compound for research and development.
Biological Activity
2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes. The specific substitution pattern on the piperidine ring can influence its chemical reactivity and biological activity, making it a valuable subject for research.
The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant physiological effects, particularly in neurological contexts.
Enzyme Inhibition
Research indicates that derivatives of piperidine, including this compound, exhibit potential as enzyme inhibitors . For instance, studies have shown that piperidine derivatives can inhibit soluble epoxide hydrolase (sEH), which is implicated in pain and inflammatory responses . This suggests that the compound may have therapeutic applications in managing pain and inflammation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . A study highlighted that certain piperidine derivatives demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for the most active compounds .
Microbial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Bacillus subtilis | 0.005 |
Case Study 1: Pain Management
A study published in Pharmaceuticals explored the use of piperidine derivatives as potential treatments for pain management through the inhibition of sEH . The findings indicated that these compounds could reduce inflammatory pain responses effectively.
Case Study 2: Antibacterial Screening
In another investigation, a series of piperidine derivatives were screened for antibacterial activity. The results showed that modifications to the piperidine ring significantly influenced their antimicrobial efficacy, with certain substitutions enhancing activity against Gram-positive bacteria .
Research Findings
Recent studies have focused on the synthesis and evaluation of various analogs of this compound. These investigations revealed:
- Enhanced Stability : Modifications to improve microsomal stability have been shown to increase the bioavailability of these compounds in vivo .
- Broad-Spectrum Activity : Some derivatives exhibited broad-spectrum antimicrobial activity, indicating their potential as new therapeutic agents against resistant bacterial strains .
Properties
IUPAC Name |
2-methyl-3-piperidin-4-ylpropanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)6-8-2-4-10-5-3-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOELICUFXIYBHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCNCC1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909315-99-6 | |
Record name | 2-methyl-3-(piperidin-4-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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